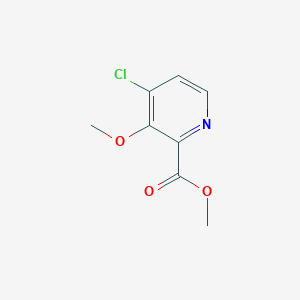

![molecular formula C11H20N2O2 B3094275 (1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate CAS No. 1256107-32-0](/img/structure/B3094275.png)

(1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate

Vue d'ensemble

Description

(1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate, also known as TBAC, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. TBAC belongs to the class of bicyclic compounds, which are known for their diverse biological activities.

Applications De Recherche Scientifique

Synthesis and Molecular Structure

(1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate is utilized in the synthesis of various molecular structures. For instance, it has been involved in the synthesis of conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids, as reported by Hart and Rapoport (1999), which are significant in developing glutamic acid analogues (Hart & Rapoport, 1999). Additionally, it has been synthesized as a chiral cyclic amino acid ester and its structure analyzed using techniques like X-ray diffraction, as demonstrated by Moriguchi et al. (2014) (Moriguchi et al., 2014).

Application in Medicinal Chemistry

This compound finds applications in medicinal chemistry. Kou et al. (2017) described its efficient synthesis and potential as a compact module in medicinal chemistry, highlighting its role in modulating physicochemical and pharmacokinetic properties of drug candidates (Kou et al., 2017).

Role in Peptidomimetics and Conformational Probes

It is instrumental in generating peptidomimetics and conformational probes. Campbell and Rapoport (1996) detailed a method for chirospecific preparation of optically pure 1-carboxy-7-azabicycloheptane amino acids, which are crucial for peptidomimetic generation (Campbell & Rapoport, 1996).

Chemical Transformations and Synthesis

The compound is also notable for its role in various chemical transformations. For example, the research by Onogi et al. (2012) showcased its synthesis through microwave-assisted conditions, demonstrating its versatility in chemical synthesis (Onogi et al., 2012).

Synthesis of Amino Acids and Derivatives

Moreover, it is key in the synthesis of amino acids and their derivatives. The work of Campbell et al. (2009) on the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as a crucial step illustrates its importance in this area (Campbell et al., 2009).

Mécanisme D'action

Target of Action

The primary targets of (1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[22Similar compounds have been found to exhibit potency as nicotinic acetylcholine receptor ligands .

Mode of Action

It’s known that similar compounds interact with their targets, such as the nicotinic acetylcholine receptors, to modulate their activity .

Biochemical Pathways

It’s known that similar compounds can influence a variety of biochemical pathways, including those involved in neurotransmission .

Pharmacokinetics

Similar compounds are known to be absorbed and distributed throughout the body, metabolized, and then excreted .

Result of Action

Similar compounds have been found to have a variety of effects, including inhibiting hiv-1 .

Action Environment

Similar compounds are known to be influenced by factors such as temperature and ph .

Propriétés

IUPAC Name |

tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(13)5-9(7)12/h7-9H,4-6,12H2,1-3H3/t7-,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGLKMYOTFGKEDG-CIUDSAMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CC1CC2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C[C@@H]2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride](/img/structure/B3094193.png)

![N-Methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate](/img/structure/B3094194.png)

![[5-(4-Morpholinyl)pentyl]amine dihydrochloride](/img/structure/B3094230.png)

![3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B3094256.png)

![8-methyl-2H-[1,4]dioxepino[6,5-c]quinolin-5(3H)-one](/img/structure/B3094259.png)